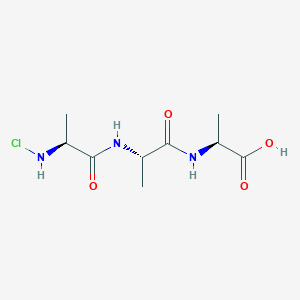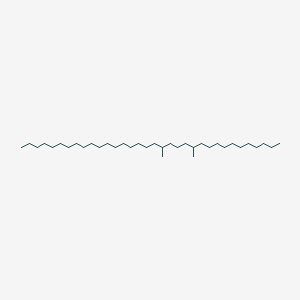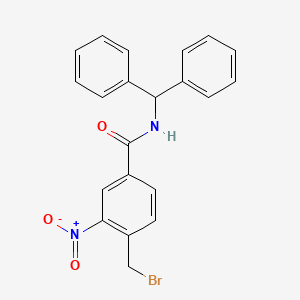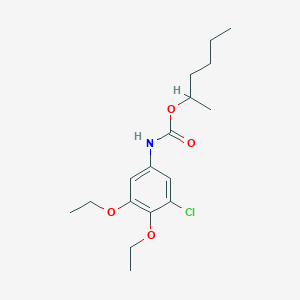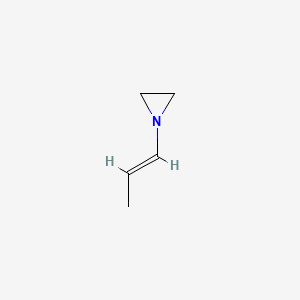
Aziridine, 1-(1-propenyl)-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1-(1-propenyl)-, (E)-: is an organic compound with the molecular formula C₅H₉N . It is a derivative of aziridine, characterized by the presence of a propenyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Dehydration of Aminoethanol: One common method for synthesizing aziridines involves the dehydration of aminoethanol.
Wenker Synthesis: Another method involves converting aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination.
Industrial Production Methods: Industrial production of aziridines often follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Aziridine, 1-(1-propenyl)-, (E)- can undergo oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in substitution reactions, where the propenyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce amines .
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Aziridine, 1-(1-propenyl)-, (E)- is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: This compound is explored for its potential in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes at the molecular level.
Industry:
Polymer Production: Aziridines are used in the production of polymers with unique properties, such as high strength and flexibility.
Coatings and Adhesives: They are also used in the formulation of coatings and adhesives due to their reactive nature.
Mécanisme D'action
The mechanism of action of aziridine, 1-(1-propenyl)-, (E)- involves its ability to form covalent bonds with various molecular targets. The strained three-membered ring of aziridine makes it highly reactive, allowing it to interact with nucleophiles such as DNA, proteins, and other biomolecules. This reactivity is exploited in both chemical synthesis and biological applications .
Comparaison Avec Des Composés Similaires
Aziridine, 1-(1-propenyl)-, (Z)-: This is a stereoisomer of the (E)-form, differing in the spatial arrangement of the propenyl group.
Aziridine: The parent compound without the propenyl group.
Ethyleneimine: Another three-membered ring compound with similar reactivity.
Uniqueness: Aziridine, 1-(1-propenyl)-, (E)- is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity compared to its parent compound and other similar aziridines. This uniqueness makes it valuable in specific applications where tailored reactivity is required .
Propriétés
Numéro CAS |
80839-91-4 |
|---|---|
Formule moléculaire |
C5H9N |
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
1-[(E)-prop-1-enyl]aziridine |
InChI |
InChI=1S/C5H9N/c1-2-3-6-4-5-6/h2-3H,4-5H2,1H3/b3-2+ |
Clé InChI |
BEUWPRGCKSXXRV-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/N1CC1 |
SMILES canonique |
CC=CN1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


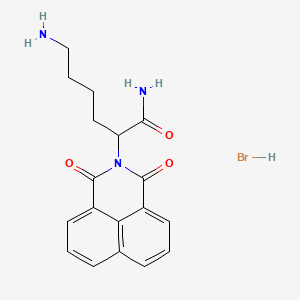

![ethyl 4,7-diphenyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B14408766.png)
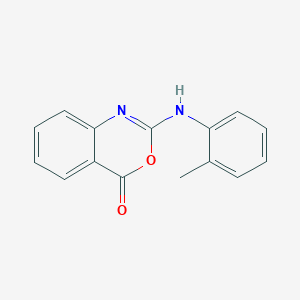
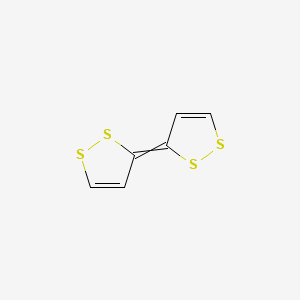
![4-[3-(Trifluoromethyl)phenyl]but-3-enoic acid](/img/structure/B14408772.png)

